3,7,8-Trihydroxy-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione
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Overview
Description
3,7,8-Trihydroxy-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of pyrano3,2-cbenzopyran derivatives, which are characterized by a fused ring system containing oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-Trihydroxy-2H,5H-pyrano3,2-cbenzopyran-2,5-dione typically involves multicomponent reactions (MCRs) that combine simple substrates in a one-pot reaction. One common method includes the reaction of 2-chloroquinoline-3-carbaldehyde with active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin. The reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in the formation of the desired pyrano3,2-cbenzopyran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of microwave irradiation and catalysts like ZnO can enhance the efficiency and yield of the reaction. The process is designed to be environmentally friendly, with minimal waste and high chemical efficiency .
Chemical Reactions Analysis
Types of Reactions
3,7,8-Trihydroxy-2H,5H-pyrano3,2-cbenzopyran-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The dione functionality can be reduced to form diols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3,7,8-Trihydroxy-2H,5H-pyrano3,2-cbenzopyran-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,7,8-Trihydroxy-2H,5H-pyrano3,2-cbenzopyran-2,5-dione involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2H,5H-Pyrano3,2-cbenzopyran-5-one : Similar structure but lacks the hydroxyl groups and dione functionality.
- Benzopyran-annulated pyrano[2,3-c]pyrazoles : Contains a pyrazole ring fused to the benzopyran system, exhibiting different biological activities .
Uniqueness
3,7,8-Trihydroxy-2H,5H-pyrano3,2-cbenzopyran-2,5-dione is unique due to its multiple hydroxyl groups and dione functionality, which contribute to its diverse chemical reactivity and potential biological activities
Properties
CAS No. |
189881-32-1 |
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Molecular Formula |
C12H6O7 |
Molecular Weight |
262.17 g/mol |
IUPAC Name |
3,7,8-trihydroxypyrano[3,2-c]chromene-2,5-dione |
InChI |
InChI=1S/C12H6O7/c13-6-2-1-4-9-5(3-7(14)12(17)18-9)11(16)19-10(4)8(6)15/h1-3,13-15H |
InChI Key |
IUQMXRBZYGVWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(C=C(C(=O)O3)O)C(=O)O2)O)O |
Origin of Product |
United States |
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